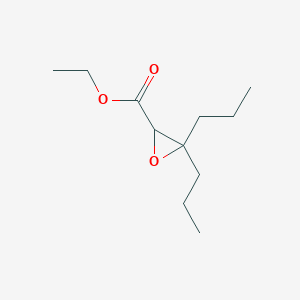
Ethyl 3,3-dipropyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dipropyloxirane-2-carboxylate is an organic compound belonging to the class of epoxides and esters. It is characterized by its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Ring-Opening Reactions: this compound can be synthesized through the ring-opening of an epoxide using nucleophiles such as alcohols or amines under acidic or basic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to optimize production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong nucleophiles like hydroxide ions (OH-) or amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
Ethyl 3,3-dipropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological processes involving epoxide metabolism and detoxification.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3,3-dipropyloxirane-2-carboxylate exerts its effects involves its reactivity as an epoxide and ester. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The carboxylate ester group can participate in esterification and hydrolysis reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl glycidate
Ethyl vinyl ether
Propylene oxide
Butyl glycidyl ether
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 3,3-dipropyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-7-11(8-5-2)9(14-11)10(12)13-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
ZNRUBMRNGIWAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C(=O)OCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















